molecular formula C15H19N3OS B6284094 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide CAS No. 1962681-84-0

3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide

Cat. No.: B6284094
CAS No.: 1962681-84-0
M. Wt: 289.4
InChI Key:
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Description

3-({3-thia-1-azaspiro[45]dec-1-en-2-yl}amino)benzamide is a chemical compound known for its unique structural properties and promising reactivity This compound features a spirocyclic framework, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide typically involves the formation of the spirocyclic core followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of a suitable thia-azaspiro precursor with an appropriate benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.

Scientific Research Applications

3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-thia-1-azaspiro[4.5]decane: A structurally related compound with similar reactivity but lacking the benzamide moiety.

    1-thia-4-azaspiro[4.5]decane: Another related compound with a different arrangement of the spirocyclic core.

Uniqueness

3-({3-thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide is unique due to the presence of both the spirocyclic core and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1962681-84-0

Molecular Formula

C15H19N3OS

Molecular Weight

289.4

Purity

90

Origin of Product

United States

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